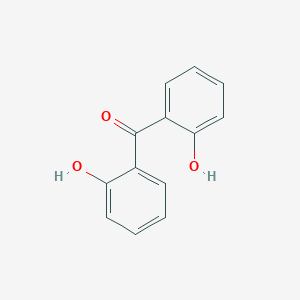
2,2'-Dihydroxybenzophenone
Cat. No. B146640
Key on ui cas rn:
835-11-0
M. Wt: 214.22 g/mol
InChI Key: YIYBRXKMQFDHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06133268
Procedure details


2,2'-Dihydroxybenzophenone (10.0 g, 46.7 mmol) and diiodomethane (13.1 g, 49 mmol) was dissolved in dry N,N-dimethylformamide (180 ml). Dried finely powdered potassium carbonate (9.2 g, 66.7 mmol) was added and the mixture was heated at 105° C. for 16 h. After cooling to room temperature the reaction mixture was poured into ice water (500 ml). The precipitate was collected by filtration after 0.5 h, washed with water on the filter and dissolved in a mixture of ethanol (80 ml) and 4 N sodium hydroxide (20 ml). The solution was stirred at reflux temperature for 1 h, cooled and diluted with water (300 ml). The formed crystalline precipitate was filtered off, washed with water (50 ml) and dried in vacuo, affording 12H-dibenzo[d,g][1,3]dioxocin-12-one as a solid (9.5 g, 90%).




[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])=[O:5].I[CH2:18]I.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH:13]1[C:3]2[C:4](=[O:5])[C:6]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[O:12][CH2:18][O:1][C:2]=2[CH:16]=[CH:15][CH:14]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=O)C2=C(C=CC=C2)O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
13.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ICI
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
9.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature the reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by filtration after 0.5 h
|
|
Duration
|
0.5 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water on the
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in a mixture of ethanol (80 ml) and 4 N sodium hydroxide (20 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water (300 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The formed crystalline precipitate was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=CC=2OCOC3=C(C(C21)=O)C=CC=C3
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.5 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
